REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[C:18]([O:21]C(=O)C)(=[O:20])[CH3:19]>>[C:18]([OH:21])(=[O:20])[CH3:19].[C:18]([OH:21])(=[O:20])[CH3:19].[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a reflux condenser and a stirrer
|
Type
|
CUSTOM
|
Details
|
Then, the obtained reaction product
|
Type
|
CUSTOM
|
Details
|
was transferred to a 150 ml flask
|
Type
|
CUSTOM
|
Details
|
the acetic acid and acetic anhydride therein were removed
|
Type
|
TEMPERATURE
|
Details
|
by heating the mixture to 100° C. under reduced pressure of 10 Torr
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |